Benzvalene Benzvalene
Brand Name: Vulcanchem
CAS No.: 659-85-8
VCID: VC19752655
InChI: InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H
SMILES:
Molecular Formula: C6H6
Molecular Weight: 78.11 g/mol

Benzvalene

CAS No.: 659-85-8

Cat. No.: VC19752655

Molecular Formula: C6H6

Molecular Weight: 78.11 g/mol

* For research use only. Not for human or veterinary use.

Benzvalene - 659-85-8

Specification

CAS No. 659-85-8
Molecular Formula C6H6
Molecular Weight 78.11 g/mol
IUPAC Name tricyclo[3.1.0.02,6]hex-3-ene
Standard InChI InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H
Standard InChI Key VMQPMGHYRISRHO-UHFFFAOYSA-N
Canonical SMILES C1=CC2C3C1C23

Introduction

Structural and Electronic Characteristics of Benzvalene

Benzvalene (C₆H₆) is one of four known valence isomers of benzene, alongside Dewar benzene, prismane, and bicyclopropenyl . Unlike planar benzene, benzvalene adopts a bicyclo[2.1.1]hexene structure featuring two fused cyclopropane rings (Fig. 1). This geometry introduces significant angle strain, with bond angles deviating from the ideal 120° of sp² hybridization. Crystallographic data for BN-benzvalene derivatives reveal key structural metrics:

  • N–B bond length: 1.419 Å

  • B–C₄ bond: 1.575 Å

  • C₄–C₃ bond: 1.531 Å

These values contrast sharply with those of benzene (C–C: 1.40 Å), reflecting reduced π-conjugation and increased σ-character. Density functional theory (DFT) calculations quantify benzvalene’s instability relative to benzene, with an energy difference of 68.1 kcal/mol for the carbon analogue and 49.5 kcal/mol for BN-benzvalene . The reduced resonance stabilization in BN-benzvalene arises from boron’s electron-deficient nature and nitrogen’s lone pair donation.

Synthetic Strategies for Benzvalene Derivatives

Photochemical Synthesis of BN-Benzvalene

Recent advances in flow chemistry enable the scalable production of BN-benzvalene via UV irradiation of 1,2-azaborines. Key optimization parameters include:

ParameterOptimal ConditionYield (%)
Wavelength>260 nm88
Residence time50 min80
SolventTHF88
Scale0.50 mmol80
TemperatureRT88

Notably, shortening the residence time to 10 minutes favors BN-Dewar benzene formation (76% yield), while prolonged irradiation (>50 min) degrades products . The method accommodates diverse C5-aryl substituents, including halogens (-F, -Cl) and electron-donating groups (-OMe), with yields ranging from 56% to 88% .

Traditional Routes to Carbonaceous Benzvalene

Classic syntheses involve:

  • Photoisomerization: Irradiating benzene derivatives at 254 nm induces valence isomerization, albeit with low yields (<5%) due to competing pathways .

  • Metal-Catalyzed Rearrangements: Nickel complexes facilitate the conversion of norbornadiene to benzvalene at elevated temperatures .

Mechanistic Insights into Benzvalene Formation

Stepwise Photoisomerization Pathway

BN-benzvalene forms via a two-step mechanism distinct from carbonaceous analogues (Scheme 1):

  • 4π Electrocyclization: Photoexcitation of 1,2-azaborine generates BN-Dewar benzene through disrotatory ring closure .

  • Biradical Reorganization: Subsequent UV exposure cleaves the B–C₃ bond, forming a C₄-centered radical that undergoes 1,2-boron migration. Radical recombination at C₃ and C₅ yields the final benzvalene structure .

Deuterium labeling studies confirm this pathway: C₃-deuterated azaborines produce benzvalene with deuterium at the bridgehead position, while C₆-labeled substrates retain deuterium at the original site .

Contrast with Other Hetero-Benzvalenes

Unlike phospha- and sila-benzvalenes, which form via concerted -sigmatropic shifts , BN-benzvalene’s boron-specific mechanism highlights the influence of atomic electronegativity on reaction pathways.

Spectroscopic Signatures and Stability

NMR Characterization

BN-benzvalene exhibits distinct ¹H NMR features:

  • Diastereotopic methyl groups: Two signals at δ 0.96–1.00 ppm (TBS groups)

  • Restricted B–Mes rotation: Sharp mesityl o-methyl signals at δ 2.01–2.05 ppm vs. broadened peaks in BN-Dewar isomers

  • Upfield-shifted arene protons: Ha (δ 2.97 ppm), Hb (δ 2.94 ppm), Hc (δ 3.09 ppm)

Thermal and Kinetic Stability

Chemical Reactivity and Applications

Ring-Opening Reactions

BN-benzvalene undergoes photochemically accelerated nucleophilic attacks:

  • Thiophenol addition: Forms bicyclo[2.1.1]hexane via bridgehead functionalization

  • Protonation: Generates boronium salts in acidic media

Gas-Phase Ion Chemistry

The benzvalene radical cation (m/z 78) exhibits unique reactivity compared to ionized benzene:

  • Butadiene cycloaddition: Rate constant (k) = 5.6 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ vs. 1.2 × 10⁻¹⁰ for benzene

  • Collision-induced dissociation: Predominant loss of C₂H₂ versus C₃H₃ in benzene ions

Computational Modeling of Benzvalene Systems

DFT calculations (B3LYP/6-311G**) provide critical insights:

  • BN-Benzvalene asymmetry: Structural distortion arises from B–N bond polarization (N: -0.72 e; B: +0.68 e)

  • Transition states: 1,2-boron migration has a barrier of 18.3 kcal/mol, lower than analogous silicon shifts

  • Aromaticity indices: NICS(1) = +3.2 ppm (BN-benzvalene) vs. -10.1 ppm (benzene), confirming non-aromaticity

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